methylsulfanium chloride CAS No. 56912-59-5](/img/structure/B14630372.png)
[(4-Chlorophenyl)methyl](dodecyl)methylsulfanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)methylmethylsulfanium chloride is a chemical compound known for its unique structure and properties It consists of a sulfanium ion with a 4-chlorophenylmethyl group and a dodecylmethyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylmethylsulfanium chloride typically involves the reaction of 4-chlorobenzyl chloride with dodecylmethylsulfide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Chlorobenzyl chloride+Dodecylmethylsulfide→(4-Chlorophenyl)methylmethylsulfanium chloride
Industrial Production Methods
In industrial settings, the production of (4-Chlorophenyl)methylmethylsulfanium chloride may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)methylmethylsulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfanium compounds.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)methylmethylsulfanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the formulation of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)methylmethylsulfanium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to its antimicrobial effects. The molecular targets include membrane lipids and specific enzymes involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)methylmethylsulfanium bromide
- (4-Chlorophenyl)methylmethylsulfanium iodide
- (4-Chlorophenyl)methylmethylsulfanium fluoride
Uniqueness
(4-Chlorophenyl)methylmethylsulfanium chloride is unique due to its specific combination of a 4-chlorophenylmethyl group and a dodecylmethyl group attached to the sulfanium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
56912-59-5 |
|---|---|
Fórmula molecular |
C20H34Cl2S |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl-dodecyl-methylsulfanium;chloride |
InChI |
InChI=1S/C20H34ClS.ClH/c1-3-4-5-6-7-8-9-10-11-12-17-22(2)18-19-13-15-20(21)16-14-19;/h13-16H,3-12,17-18H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
JEPVVKYNOQGFGP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[S+](C)CC1=CC=C(C=C1)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


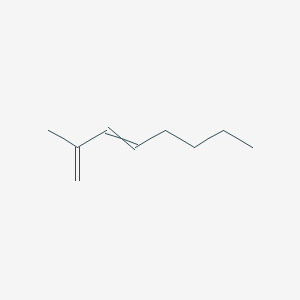
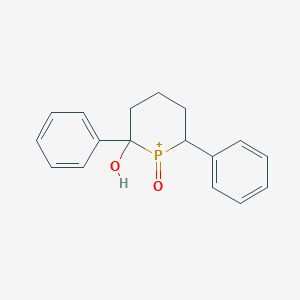
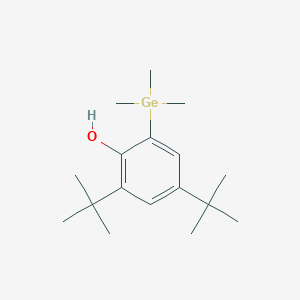
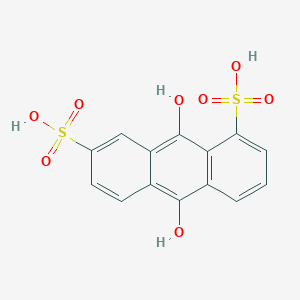
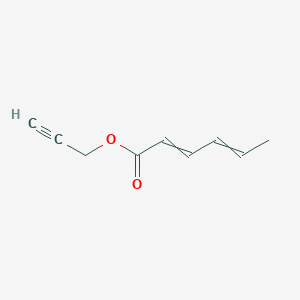
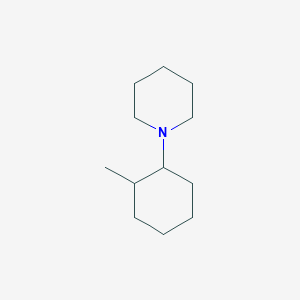
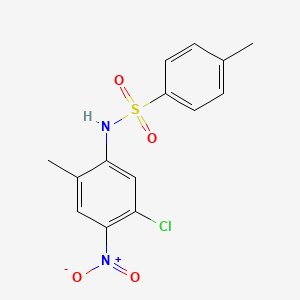


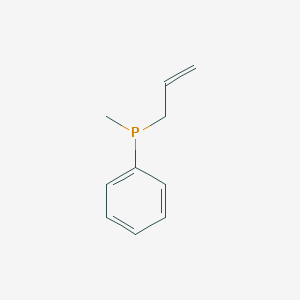


![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)

